molecular formula C7H12N2O2 B6619260 (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 2099030-94-9

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B6619260
CAS No.: 2099030-94-9
M. Wt: 156.18 g/mol
InChI Key: UQMCNTQAZYBDRP-YFKPBYRVSA-N
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Description

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a tetrahydropyrimidine ring

Scientific Research Applications

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydroindol-4-one: This compound shares a similar tetrahydropyrimidine ring structure but differs in its functional groups and overall reactivity.

    2,3-Dihydrothiophene: Another heterocyclic compound with a different ring system but similar chemical properties.

Uniqueness

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCNTQAZYBDRP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NCC[C@H](N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 3
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 5
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 6
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

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